molecular formula C10H9ClO B8656212 p-Methylcinnamoyl chloride

p-Methylcinnamoyl chloride

Cat. No. B8656212
M. Wt: 180.63 g/mol
InChI Key: ARGVABDJPRRAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

Thionyl chloride (9.44 mL, 129.5 mmol) is added dropwise to a solution of 3-p-tolyl-acrylic acid (20 g, 123.3 mmol) in benzene (50 mL) at 0° C. The resulting solution is allowed to warm to room temperature then heated to reflux for 2 hours. The mixture is concentrated to dryness on the rotovap to give the crude product (22.3 g, 123.3 mmol) which is taken onto the next step.
Quantity
9.44 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13](O)=[O:14])=[CH:7][CH:6]=1>C1C=CC=CC=1>[C:5]1([CH3:16])[CH:10]=[CH:9][C:8]([CH:11]=[CH:12][C:13]([Cl:3])=[O:14])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
9.44 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=CC(=O)O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness on the rotovap

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=CC(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 123.3 mmol
AMOUNT: MASS 22.3 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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